molecular formula C17H24N2O4S B8513625 tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

Cat. No.: B8513625
M. Wt: 352.5 g/mol
InChI Key: GDBLVYAUPNQGLX-UHFFFAOYSA-N
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Description

tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a complex organic compound that features a thienopyridine core structure

Preparation Methods

The synthesis of tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate typically involves multiple steps. The process often begins with the preparation of the thienopyridine core, followed by the introduction of the t-butoxycarbonyl and morpholine-4-carbonyl groups. Reaction conditions may include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the morpholine ring can interact with enzymes or receptors, influencing their activity. The thienopyridine core may also play a role in binding to specific proteins or nucleic acids, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other thienopyridine derivatives and morpholine-containing molecules. Compared to these, tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Examples of similar compounds include:

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-5-4-13-12(11-19)10-14(24-13)15(20)18-6-8-22-9-7-18/h10H,4-9,11H2,1-3H3

InChI Key

GDBLVYAUPNQGLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-t-Butoxycarbonyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carboxylic acid (570 mg, 2.0 mmol) was dissolved in anhydrous tetrahydrofuran (10 ml), and the solution was mixed with 1,1-carbonyldiimidazole (320 mg, 2.0 mmol) and stirred at room temperature for 1 hour. The reaction solution was mixed with morpholine (170 mg, 2.0 mmol) and the stirring was continued for 14 hours. The solvent was removed by evaporation from the reaction solution under a reduced pressure, and the residue was mixed with ethyl acetate and washed with water, hydrochloric acid (1 N), sodium hydroxide aqueous solution (1 N) and saturated brine. The organic layer was dried with anhydrous sodium sulfate, and the solvent was removed by evaporation under a reduced pressure to obtain 610 mg (1.9 mmol, 94% in yield) of the title compound.
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three

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